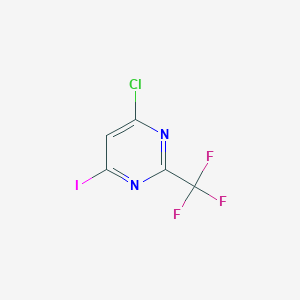![molecular formula C17H19N B14891853 (S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
(S)-2-([1,1'-Biphenyl]-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is a chiral compound that features a piperidine ring attached to a biphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a biphenyl derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or toluene and may involve catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .
科学研究应用
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
相似化合物的比较
Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Biphenyl: Consists of two benzene rings connected by a single bond.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring
Uniqueness
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is unique due to its chiral nature and the combination of a biphenyl group with a piperidine ring. This structure provides distinct chemical and biological properties that are not observed in simpler compounds .
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
(2S)-2-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2/t17-/m0/s1 |
InChI 键 |
WQIHYIUYBRGORU-KRWDZBQOSA-N |
手性 SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


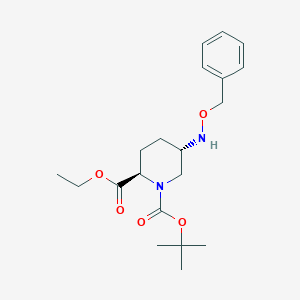
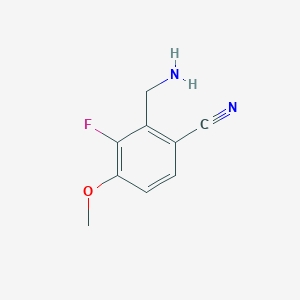
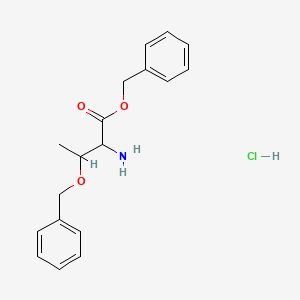
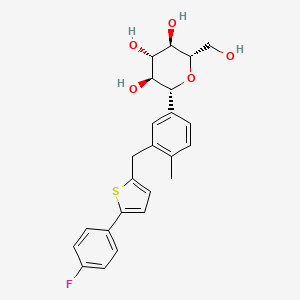
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
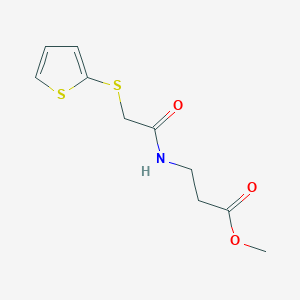
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
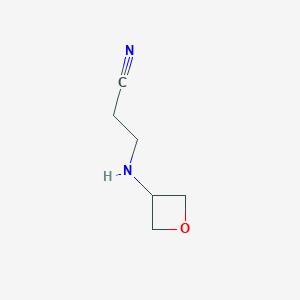

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
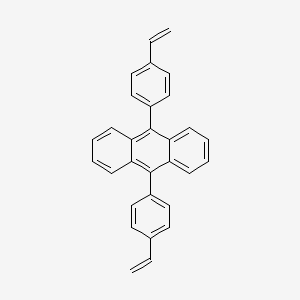
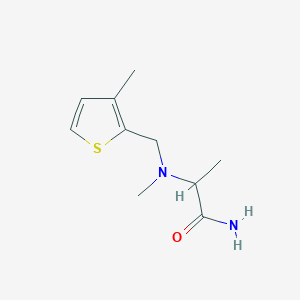
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
